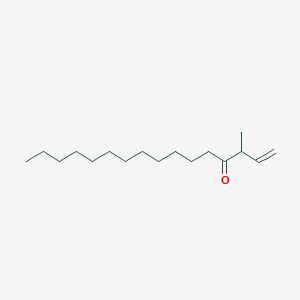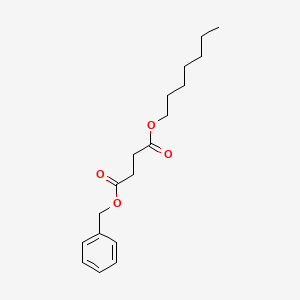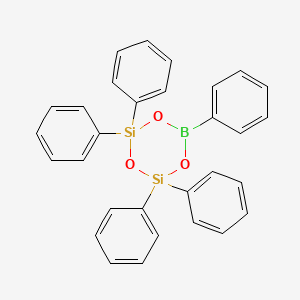
2,2,4,4,6-Pentaphenyl-1,3,5,2,4,6-trioxadisilaborinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,4,6-Pentaphenyl-1,3,5,2,4,6-trioxadisilaborinane is a unique chemical compound characterized by its complex structure, which includes multiple phenyl groups and a trioxadisilaborinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,6-Pentaphenyl-1,3,5,2,4,6-trioxadisilaborinane typically involves the reaction of 1,1,2,2-tetraphenyl-1,2-ethanediol with dichlorodiphenylsilane in the presence of a base such as triethylamine . The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the desired trioxadisilaborinane ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2,4,4,6-Pentaphenyl-1,3,5,2,4,6-trioxadisilaborinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: Phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include silanol, silane, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2,4,4,6-Pentaphenyl-1,3,5,2,4,6-trioxadisilaborinane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of high-performance materials with specific mechanical and thermal properties.
Mechanism of Action
The mechanism of action of 2,2,4,4,6-Pentaphenyl-1,3,5,2,4,6-trioxadisilaborinane involves its interaction with various molecular targets. The phenyl groups provide stability and enhance the compound’s ability to interact with other molecules. The trioxadisilaborinane ring structure allows for unique reactivity patterns, making it a valuable compound in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
2,4,4,5,5-Pentaphenyl-1,3,2-dioxaphospholane: Similar in structure but contains phosphorus instead of silicon and boron.
1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene: Contains a cyclopentadiene ring instead of a trioxadisilaborinane ring.
Uniqueness
2,2,4,4,6-Pentaphenyl-1,3,5,2,4,6-trioxadisilaborinane is unique due to its trioxadisilaborinane ring, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability.
Properties
CAS No. |
136745-52-3 |
|---|---|
Molecular Formula |
C30H25BO3Si2 |
Molecular Weight |
500.5 g/mol |
IUPAC Name |
2,2,4,4,6-pentakis-phenyl-1,3,5,2,4,6-trioxadisilaborinane |
InChI |
InChI=1S/C30H25BO3Si2/c1-6-16-26(17-7-1)31-32-35(27-18-8-2-9-19-27,28-20-10-3-11-21-28)34-36(33-31,29-22-12-4-13-23-29)30-24-14-5-15-25-30/h1-25H |
InChI Key |
OXYHKRIHSNFOEM-UHFFFAOYSA-N |
Canonical SMILES |
B1(O[Si](O[Si](O1)(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14284707.png)
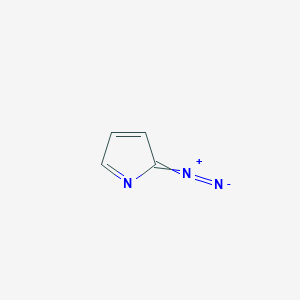
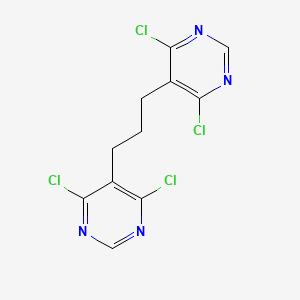
![(1E)-3,3-Diethyl-1-{4-[(trimethylsilyl)ethynyl]phenyl}triaz-1-ene](/img/structure/B14284711.png)
![Diprop-2-yn-1-yl [(4-hydroxyphenyl)methylidene]propanedioate](/img/structure/B14284713.png)
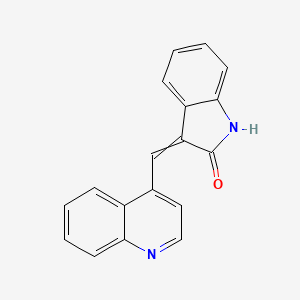
![4'-Methyl-3,4,5,6-tetrahydro[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14284717.png)
![N-Ethyl-4-[(E)-(4-nitrophenyl)diazenyl]-N-(2-phenylethyl)aniline](/img/structure/B14284727.png)
![7,8-Dithiabicyclo[4.2.0]oct-1(6)-ene-2,3,4,5-tetrathione](/img/structure/B14284736.png)
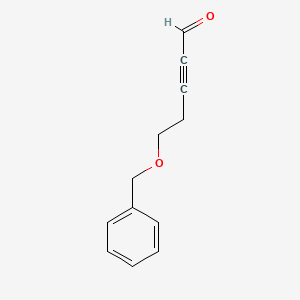
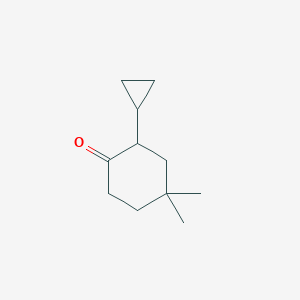
![9-[Nitro(oxiran-2-YL)methyl]-9H-carbazole](/img/structure/B14284753.png)
